Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of benzofuro[3,2‐d]pyrimidines, showing potential antibacterial and antifungal activities (Bodke & Sangapure, 2003).
- It serves as a precursor in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which have been evaluated as promising anticancer agents (Rehman et al., 2018).
- Research has shown its application in creating new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives with notable antimicrobial activity (Faty, Hussein, & Youssef, 2010).
- Its derivatives have been explored as Mycobacterium tuberculosis GyrB inhibitors, indicating their potential in tuberculosis treatment (Jeankumar et al., 2013).
Biological Activities
- Compounds containing the ethyl piperidine moiety have been synthesized and evaluated for their anticancer potential, highlighting some derivatives as strong anticancer agents (Rehman et al., 2018).
- Analogs have been studied for their role as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), indicating potential applications in neurodegenerative diseases (Mambourg et al., 2021).
- Certain derivatives have shown efficacy as Mycobacterium tuberculosis GyrB inhibitors, offering new avenues for antituberculosis therapy (Jeankumar et al., 2013).
Analytical and Spectral Studies
- Analytical and spectral studies of compounds related to ethyl 1-(2-aminophenyl)piperidine-4-carboxylate have been conducted to explore their chemical structures and properties, contributing to the understanding of their potential applications in various fields (Patel, 2020).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It should be kept away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
It is structurally similar to anileridine, a synthetic opioid and strong analgesic medication . Opioid analgesics like Anileridine act in the central nervous system (CNS) to relieve pain .
Mode of Action
These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .
Biochemical Pathways
Opioids like anileridine generally affect pain perception pathways in the cns .
Result of Action
Opioids like anileridine generally result in pain relief, and some of their side effects are also caused by actions in the cns .
Properties
IUPAC Name |
ethyl 1-(2-aminophenyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)11-7-9-16(10-8-11)13-6-4-3-5-12(13)15/h3-6,11H,2,7-10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVAQBPBZSYFRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653014 | |
Record name | Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889947-83-5 | |
Record name | Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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